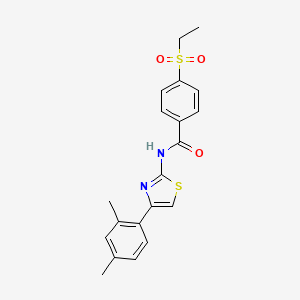
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. Its molecular formula is C20H20N2O3S2, with a molecular weight of 400.51 g/mol. The thiazole ring contributes to the compound's reactivity and biological activity, while the ethylsulfonyl group enhances its lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 400.51 g/mol |
| CAS Number | 922697-78-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the benzamide group are crucial for these interactions, modulating enzyme activity or receptor signaling pathways.
Antitumor Activity
Research indicates that thiazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that thiazoles containing electron-donating groups at specific positions on the phenyl ring enhance their cytotoxicity (IC50 values ranging from 1.61 to 1.98 µg/mL) .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activities. A series of thiazole-integrated compounds demonstrated efficacy in animal models of epilepsy, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant potency .
Antimicrobial Activity
This compound has shown potential antimicrobial effects. Studies have reported that thiazole derivatives possess antibacterial properties comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenolic portion significantly influences antimicrobial activity .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that compounds related to this compound exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of doxorubicin .
- Anticonvulsant Efficacy : A novel thiazole derivative was tested in animal models where it successfully reduced seizure duration and frequency compared to control groups .
- Antimicrobial Efficacy : A recent investigation into thiazole analogs revealed that certain derivatives significantly inhibited bacterial growth in vitro, with some showing activity against resistant strains .
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-8-6-15(7-9-16)19(23)22-20-21-18(12-26-20)17-10-5-13(2)11-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFXIOAZPBQZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














